molecular formula C15H15N B121204 Benzeneethanamine, N-(phenylmethylene)- CAS No. 3240-95-7

Benzeneethanamine, N-(phenylmethylene)-

Cat. No. B121204
CAS RN: 3240-95-7
M. Wt: 209.29 g/mol
InChI Key: OOBAKFDIGIHHOM-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-(phenylmethylene)- is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities or related chemical functionalities. For instance, derivatives of phenethylamine , organometallic π-complexes involving phenyl groups , and benzene-diamine liquid crystals are all related to the benzeneethanamine structure. These compounds are of interest due to their potential therapeutic effects, metalation properties, and liquid crystalline behaviors, respectively.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the asymmetric synthesis was used to prepare enantiomers of a phenethylamine derivative, which is a structural relative of benzene

Scientific Research Applications

  • Analytical Detection Methods : A study by Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, an N-benzyl phenethylamines derivative, in severe intoxication cases. This demonstrates the application in toxicology and forensic science for the identification of complex organic compounds in biological samples (Poklis et al., 2014).

  • Kinetic Studies in Chemical Reactions : Rasdi, Phan, and Harvey (2013) utilized benzeneethanamine derivatives in a study to determine reaction order and rate constants of an imine synthesis reaction. This application in chemical engineering emphasizes the role of these compounds in understanding reaction mechanisms and enhancing process efficiency (Rasdi, Phan, & Harvey, 2013).

  • Medical Intermediate Synthesis : Zhimin (2003) reported on the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in the treatment of psychotic and schizophrenic psychosis. This highlights its significance in pharmaceutical manufacturing and drug development (Z. Zhimin, 2003).

  • Organometallic Chemistry : A study by Rausch and Ciappenelli (1967) explored the metalation of benzene and ferrocene using benzeneethanamine derivatives, illustrating their role in the synthesis of organometallic complexes. This is crucial for the development of novel materials and catalysts in industrial chemistry (Rausch & Ciappenelli, 1967).

  • Liquid Crystalline Polymer Research : Tang and Chang (1994) synthesized poly(azomethine-urethane)s using benzeneethanamine derivatives, exploring their thermotropic liquid crystalline properties. This has implications in the development of advanced materials with specific optical and thermal properties (Tang & Chang, 1994).

  • Ambient Air Pollution Analysis : Baimatova et al. (2016) discussed the quantification of BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) in ambient air using methods involving benzeneethanamine derivatives. This research is vital for environmental monitoring and assessing air quality (Baimatova et al., 2016).

properties

IUPAC Name

1-phenyl-N-(2-phenylethyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,13H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBAKFDIGIHHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341871
Record name N-Benzylidenephenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanamine, N-(phenylmethylene)-

CAS RN

3240-95-7
Record name N-Benzylidenephenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3240-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylidenephenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, B Liu, Q Su - Journal of analytical and applied pyrolysis, 2004 - Elsevier
Phenylalanine, a significant amino acid in tobacco, was pyrolyzed in a furnace-type pyrolyzer, using off-line pyrolysis. The pyrolysis temperature was 700C for simulating the …
Number of citations: 30 www.sciencedirect.com

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